molecular formula C10H12ClNOS B1419446 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1197909-94-6

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B1419446
CAS No.: 1197909-94-6
M. Wt: 229.73 g/mol
InChI Key: ZFFAELAOSIKOLB-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide (CAS 1197909-94-6) is a high-purity chloroacetamide derivative supplied for advanced chemical synthesis and pharmaceutical research. This compound is characterized by its molecular formula of C₁₀H₁₂ClNOS and a molecular weight of 229.73 g/mol . As a synthetic building block, the reactive chloroacetamide group makes this molecule a versatile intermediate for nucleophilic substitution reactions, enabling researchers to develop novel compounds for various research applications . The structure incorporates a cyclopropyl group and a thiophen-3-ylmethyl substituent on the nitrogen atom, offering a unique three-dimensional profile that can be valuable in modulating the physicochemical properties and biological activity of resulting molecules . Chemically, it is identified by the SMILES string O=C(N(C1CC1)CC2=CSC=C2)CCl and the InChIKey ZFFAELAOSIKOLB-UHFFFAOYSA-N . Researchers utilize this compound strictly for laboratory research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c11-5-10(13)12(9-1-2-9)6-8-3-4-14-7-8/h3-4,7,9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFAELAOSIKOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197909-94-6
Record name 2-chloro-N-cyclopropyl-N-[(thiophen-3-yl)methyl]acetamide
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Preparation Methods

Chlorination of N-Cyclopropylacetamide Derivatives

Method Overview:

The key initial step involves converting a suitable N-cyclopropylacetamide precursor into the corresponding acyl chloride, which then undergoes further functionalization. Thionyl chloride is the chlorinating agent of choice, often used under reflux conditions.

Procedure:

  • Starting Material: N-cyclopropylacetamide or its derivatives.
  • Chlorination Step:
    • Dissolve the amide in an inert solvent such as chloroform or dichloromethane, with a small percentage of DMF as a catalyst.
    • Add approximately 2–4 equivalents of thionyl chloride.
    • Reflux the mixture under nitrogen atmosphere, monitoring the reaction progress via HPLC by sampling and quenching aliquots with methanol to form methyl esters.
    • Completion is typically observed within 3–4 hours.
    • Remove excess thionyl chloride and solvent under reduced pressure or distillation, ensuring minimal residual chlorinating agent.

Data Table:

Step Reagents Solvent Conditions Monitoring Yield
Chlorination Thionyl chloride (2–4 eq) Chloroform or DCM Reflux, nitrogen atmosphere HPLC of methyl ester formation ~85–90%

Formation of Acyl Chloride and Subsequent Amide Functionalization

Method Overview:

The acyl chloride intermediate is then reacted with a suitable amine or amine equivalent to form the desired acetamide derivative.

Procedure:

  • Dissolve the acyl chloride in a polar aprotic solvent such as acetonitrile.
  • Add a base like triethylamine or N,N-diisopropylethylamine to neutralize HCl generated.
  • Introduce thiophen-3-ylmethylamine or its precursor to form the target compound.
  • Stir at ambient temperature or slightly elevated temperature until complete, monitored via TLC or HPLC.
  • Isolate the product by filtration or extraction, followed by purification.

Data Table:

Step Reagents Solvent Conditions Monitoring Yield
Amide formation Acyl chloride + amine Acetonitrile 25–30°C, 2–4 h HPLC, TLC 60–80%

Alternative Route: Direct Amidation via Coupling Agents

Method Overview:

In some cases, direct amidation of the acid with an amine using coupling agents such as carbodiimides (e.g., EDC, DCC) can be employed, avoiding the formation of acyl chlorides.

Procedure:

  • Mix N-cyclopropylacetamide or its acid derivative with the thiophen-3-ylmethylamine.
  • Add a coupling reagent (e.g., EDC) and a catalytic amount of DMAP.
  • Conduct the reaction in a suitable solvent like DMF or DCM at room temperature.
  • After completion, purify via chromatography.

Note: This method is less common for chlorinated derivatives but offers a milder alternative.

Specific Research Findings and Patent Data Supporting the Methods

  • Patent US9133188B2 describes the chlorination of heteroaromatic acids using thionyl chloride in chloroform with DMF as a catalyst, monitoring the reaction via HPLC, and subsequent conversion to acyl chlorides for amide synthesis.
  • The process involves refluxing with thionyl chloride, followed by removal of excess reagent, then reacting the acyl chloride with amines to form the target compound.
  • The described method emphasizes scalability, with procedures demonstrated on multi-gram to industrial scales.

Summary of Preparation Strategy

Step Key Reagents Conditions Purpose Typical Yield
Chlorination Thionyl chloride Reflux, inert atmosphere Convert amide/acid to acyl chloride 85–90%
Amide formation Amine (thiophen-3-ylmethylamine) Room temperature, 2–4 h Final target compound 60–80%
Purification Chromatography or recrystallization Ambient Purify product N/A

Notes and Considerations

  • The choice of solvent and chlorinating agent significantly impacts yield and purity.
  • Reaction monitoring via HPLC and TLC is essential for optimizing reaction times.
  • Proper removal of excess thionyl chloride is critical to prevent side reactions.
  • Scale-up requires careful control of temperature and inert atmosphere conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene ring may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The cyclopropyl group can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the amide nitrogen significantly influence the compound’s properties. Key comparisons include:

Table 1: Substituent Comparison and Properties
Compound Name Substituents (N1, N2) Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Target Compound Cyclopropyl, Thiophen-3-ylmethyl ~256.7 Not reported Potential herbicide
2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor) 2,6-Dimethylphenyl, 3-Methoxy-2-thienyl ~326.8 Not reported Herbicide (commercial)
2-Chloro-N-cyclopropyl-N-(4-methoxybenzyl)acetamide Cyclopropyl, 4-Methoxybenzyl ~268.7 Not reported Catalytic cyclization
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, Thiazol-2-yl ~301.1 489–491 Crystallography studies
  • Cyclopropyl vs. Aromatic Substitutions : The cyclopropyl group in the target compound introduces steric constraints and electronic effects distinct from aromatic substituents (e.g., 2,6-dimethylphenyl in thenylchlor). This may enhance metabolic stability or alter binding affinities in biological systems .
  • Thiophene vs.

Structural Conformations and Intermolecular Interactions

X-ray crystallography data from analogs reveal critical structural insights:

  • Dihedral Angles : In 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), dihedral angles between aromatic rings and the amide plane range from 44.5° to 77.5°, influencing packing stability . The target compound’s thiophene ring may adopt similar torsional flexibility, affecting crystal lattice formation.
  • Hydrogen Bonding : Analogous compounds (e.g., ) form 1D chains via N—H⋯N bonds, which stabilize the crystal structure. The absence of an N—H group in the target compound (due to N-cyclopropyl substitution) may reduce hydrogen bonding, increasing reliance on van der Waals interactions .

Biological Activity

2-Chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound belonging to the acetamide class, characterized by its unique structural features, including a chloro group, a cyclopropyl moiety, and a thiophene derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNOS. Its structure can be summarized as follows:

  • Chloroacetamide Moiety : Acts as an electrophile, facilitating nucleophilic substitution reactions.
  • Cyclopropyl Group : Influences pharmacokinetic properties and overall conformation.
  • Thiophene Ring : Contributes to binding affinity and specificity for biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloroacetamide moiety allows the compound to react with nucleophilic sites in biological molecules, while the thiophene ring enhances binding affinity to enzymes or receptors. This interaction may lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Similar acetamide derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. For example, derivatives with enhanced structural complexity have shown improved activity against hypopharyngeal tumor cells compared to standard drugs like bleomycin.

Case Studies

  • Study on Antimicrobial Activity : A systematic evaluation of monomeric alkaloids revealed that compounds structurally related to this compound displayed promising antimicrobial activity against several pathogenic strains .
  • Anticancer Research : Research focusing on the docking studies of acetamide derivatives indicated that structural modifications could lead to enhanced binding affinities for cancer-related targets, suggesting that this compound might be optimized for better therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and electrophilic additions. The ability to modify the structure allows for the exploration of derivatives with potentially improved biological activities.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural identity of 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C-Cl at ~550–850 cm⁻¹, and NH/CH stretches). Compare with synthesized analogs (e.g., chloroacetamide derivatives in ).
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Assign peaks for cyclopropyl CH₂ (δ ~0.5–1.5 ppm), thiophene protons (δ ~6.5–7.5 ppm), and methylene groups adjacent to the amide (δ ~3.5–4.5 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~165–175 ppm) and quaternary carbons. Use DEPT/HSQC for connectivity. Reference data from structurally similar compounds ().

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer :

  • C-Amidoalkylation : Adapt methods from , using trichloroethylene intermediates and catalytic acid (e.g., H₂SO₄) for cyclopropane functionalization.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/acetone mixtures, as in ). Monitor by TLC.
  • Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates and minimize side products (e.g., dimerization of thiophene groups).

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization : Optimize solvent systems (e.g., slow evaporation of DCM/hexane) to obtain high-quality single crystals.
  • Data Collection : Use a Bruker APEX CCD diffractometer () with Mo-Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption corrections (SAINT-Plus).
  • Refinement : Utilize SHELXL ( ) for small-molecule refinement. Validate using the R-factor (<0.05) and check for twinning/flack parameter consistency ( ).
  • Validation : Cross-verify with PLATON ( ) to detect disorder or missed symmetry.

Q. How do the thiophene and cyclopropyl moieties influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-311++G**) to map molecular electrostatic potential (MESP) surfaces and HOMO-LUMO gaps (). Analyze charge distribution on sulfur (thiophene) and strained cyclopropane bonds.
  • Experimental Corroboration : Compare UV-Vis spectra with computational predictions. Use cyclic voltammetry to assess redox activity.

Q. What methodologies are effective for evaluating potential biological activity, given structural analogs with pesticidal properties?

  • Methodological Answer :

  • In Vitro Assays : Test herbicidal activity via Arabidopsis root elongation inhibition (reference dimethenamid in ).
  • Enzyme Inhibition : Screen against acetolactate synthase (ALS) or glutathione-S-transferase (GST), common targets for chloroacetamide herbicides ().
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ethanesulfonic acid derivatives) in environmental simulations.

Q. How can enantiomer analysis be performed if the compound exhibits chirality?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases. Compare retention times with racemic standards.
  • X-ray Crystallography : Determine absolute configuration via Flack parameter analysis ( ). Ensure data precision (η < 0.1) to avoid false chirality assignments.
  • Circular Dichroism (CD) : Correlate experimental CD spectra with computed electronic transitions (TD-DFT).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

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